molecular formula C6H8N2O2S B1265440 3-Aminobenzenesulfonamide CAS No. 98-18-0

3-Aminobenzenesulfonamide

Cat. No.: B1265440
CAS No.: 98-18-0
M. Wt: 172.21 g/mol
InChI Key: JPVKCHIPRSQDKL-UHFFFAOYSA-N
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Description

3-Amino-benzenesulfonamide: is an organic compound with the molecular formula C6H8N2O2S . It is a derivative of benzenesulfonamide, where an amino group is attached to the benzene ring at the meta position relative to the sulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method for synthesizing 3-amino-benzenesulfonamide involves the reaction of benzenesulfonyl chloride with ammonia to form benzenesulfonamide, followed by nitration to introduce a nitro group at the meta position.

    Industrial Production: Industrial production methods often involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

1. Catalysis
3-Aminobenzenesulfonamide serves as a ligand in catalytic reactions. It enhances the efficiency and selectivity of various chemical processes, particularly in organic synthesis. Its ability to form stable complexes with metal catalysts has made it a valuable component in catalysis research.

2. Enzyme Inhibition
The compound acts as an inhibitor of several enzymes, notably carbonic anhydrase and dihydropteroate synthetase. The inhibition of dihydropteroate synthetase disrupts folic acid metabolism in bacteria, making it effective against bacterial growth. Similarly, its interaction with carbonic anhydrase affects pH regulation and ion transport within cells .

Biological Applications

1. Anticancer Research
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a novel derivative demonstrated significant inhibition of colorectal cancer cell proliferation by inducing oxidative stress through increased production of reactive oxygen species (ROS) and activating apoptotic pathways . This compound also showed minimal cytotoxicity towards normal cells while effectively targeting cancerous cells.

2. Antimicrobial Activity
The compound exhibits antimicrobial properties by inhibiting bacterial growth through its action on dihydropteroate synthetase. This mechanism is crucial for the development of new antibacterial agents, particularly against resistant strains of bacteria .

Industrial Applications

1. Pharmaceutical Development
this compound is a precursor for various pharmaceutical compounds, particularly those targeting carbonic anhydrase isoforms associated with cancer and other diseases. Pyridinium derivatives of this compound have shown potent inhibitory activity against tumor-associated carbonic anhydrase isoforms CA IX and CA XII, making them candidates for targeted cancer therapies .

2. Synthesis of Novel Compounds
The compound is utilized in the synthesis of a variety of derivatives that possess enhanced biological activities. For example, novel acylthiourea derivatives have been synthesized from this compound, which selectively inhibit tumor-associated carbonic anhydrases .

Comparative Analysis with Related Compounds

Compound NameStructure PositionKey ApplicationUnique Properties
This compoundMetaAnticancer agentEffective against specific cancer cells
4-AminobenzenesulfonamideParaEnzyme inhibitionSimilar but less effective than meta isomer
2-AminobenzenesulfonamideOrthoAntimicrobial activityDifferent reactivity profile

The positional isomerism of aminobenzenesulfonamides significantly influences their chemical reactivity and biological activity. The meta position of the amino group in this compound provides unique properties that enhance its effectiveness in specific applications compared to its ortho and para counterparts.

Case Studies

Case Study 1: Anticancer Mechanism
A study on a derivative of this compound revealed that it induces apoptosis in colorectal cancer cells through ROS production. The treatment led to decreased levels of NADPH and glutathione while increasing cytochrome c release, indicating a shift in redox balance that promotes cell death in cancerous cells .

Case Study 2: Enzyme Inhibition Profile
Research into the inhibitory effects of this compound on carbonic anhydrase isoforms demonstrated its potential as a therapeutic agent for conditions like glaucoma and obesity. The compound exhibited nanomolar potency against tumor-associated isoforms, highlighting its utility in targeted therapies .

Biological Activity

3-Aminobenzenesulfonamide, a compound with the chemical formula C6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}, has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

This compound primarily acts as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are often overexpressed in tumors. The inhibition mechanism involves binding to the active sites of these enzymes, thereby disrupting their catalytic function. This disruption can lead to altered physiological processes, including pH regulation and bicarbonate production, which are critical in tumor microenvironments .

Anticancer Properties

Recent studies indicate that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, pyridinium derivatives of this compound have shown nanomolar potency against CA IX and CA XII, leading to reduced tumor growth in vivo . Additionally, compounds derived from this sulfonamide have been reported to enhance ferroptosis in cancer cells under acidic conditions, further supporting their potential as anticancer agents .

Antimicrobial Activity

The compound also displays antibacterial properties. Research has demonstrated that certain derivatives inhibit bacterial growth by targeting carbonic anhydrases involved in bacterial metabolism. This suggests a dual role in both cancer therapy and antimicrobial treatment .

Comparative Studies

A comparison of this compound with other sulfonamide derivatives reveals its unique biological profile. Below is a summary table highlighting key differences:

Compound NameTarget EnzymeIC50 (nM)Activity Type
This compoundCA IX5-50Anticancer
SulfamethazineVarious~1000Antibacterial
SulfadiazineVarious~500Antibacterial
N-Allyl-3-aminobenzenesulfonamideCA IX10-25Anticancer

Case Studies

  • Inhibition of Tumor-Associated Carbonic Anhydrases : A study involving the synthesis of novel pyridinium derivatives of this compound demonstrated high inhibitory activity against tumor-associated isoforms CA IX and CA XII, with IC50 values in the nanomolar range. These compounds were effective in reducing tumor growth in preclinical models .
  • Antiproliferative Effects : Another research effort highlighted the efficacy of this compound derivatives in inducing apoptosis in MDA-MB-231 breast cancer cells. The study noted a significant increase in apoptotic markers when treated with specific compounds derived from this compound .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-aminobenzenesulfonamide relevant to its handling in laboratory settings?

  • Answer : this compound (CAS 98-18-0) has a molecular weight of 172.2 g/mol, a melting point of 139–140°C, and a density of ~1.4 g/cm³. Its solubility in polar solvents (e.g., methanol, ethanol) and stability under standard laboratory conditions (room temperature, dry storage) make it suitable for synthesis and inhibition assays. Proper handling requires protection from moisture to avoid decomposition .

Q. What are the standard synthetic routes for this compound derivatives?

  • Answer : Common methods include:

  • Acylation : Reacting this compound with alkyl/aryl isothiocyanates to form thiourea derivatives, as demonstrated in carbonic anhydrase inhibitor (CAI) studies .
  • Diazenylation : Introducing diazenyl groups via reactions with aromatic amines, enabling coordination with metals like Cu(II) or Fe(III) for analytical applications .
  • Pyridinium salt synthesis : Monoacylation of mesityl oxide followed by coupling with this compound to enhance CA IX/XII inhibition .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound derivatives?

  • Answer : Analytical techniques include:

  • Thin-layer chromatography (TLC) : Using silica gel plates eluted with MeOH:DCM mixtures to monitor reaction progress .
  • LC-MS : Assessing purity via HPLC-DAD-MS systems, ensuring derivatives meet >95% purity thresholds .
  • Elemental analysis : Validating molecular composition through C, H, N, and S percentages .

Advanced Research Questions

Q. How do structural modifications of this compound influence its inhibitory potency against carbonic anhydrase (CA) isoforms?

  • Answer : Modifications at the sulfonamide group or aromatic ring significantly impact selectivity:

  • Pyridinium derivatives : Enhance binding to CA IX/XII (Ki values <10 nM) by introducing cationic moieties that mimic the tumor microenvironment’s acidic conditions .
  • Triazene linkers : Derivatives like TS-1 and TS-2 show superior inhibition (Ki = 13.7–19.5 nM for CA IX/XII) compared to 4-aminobenzenesulfonamide analogs, attributed to optimized hydrogen-bonding networks .
  • Metal coordination : Complexation with Fe(III) or Cu(II) alters electronic properties, improving metal-binding assays but reducing CA specificity .

Q. What experimental strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Answer : Contradictions (e.g., variable Ki values across isoforms) are addressed by:

  • X-ray crystallography : Resolving binding modes of lead compounds (e.g., pyridinium salts) to identify key interactions with CA active sites .
  • Comparative assays : Testing derivatives against cytosolic (CA I/II) and tumor-associated (CA IX/XII) isoforms to isolate selectivity .
  • Statistical validation : Applying ANOVA to replicate inhibition assays, minimizing batch-to-batch variability .

Q. What considerations are critical when designing in vitro assays for this compound derivatives as CA inhibitors?

  • Answer : Key factors include:

  • Isozyme specificity : Use recombinant CA isoforms (e.g., CA IX/XII) in assays with controlled pH (6.5–7.0) to mimic physiological conditions .
  • Cell-line models : Employ tumor cell lines (e.g., HT-29 colon cancer) to evaluate cytotoxicity and CA inhibition in relevant biological contexts .
  • Kinetic analysis : Measure Ki values via stopped-flow CO2 hydration assays, ensuring data align with Lineweaver-Burk plots .

Q. How can isotopic labeling (e.g., ¹⁴C) of this compound aid in pharmacokinetic studies?

  • Answer : ¹⁴C-labeled derivatives (e.g., [ring-¹⁴C(U)]-3-aminobenzenesulfonamide) enable:

  • Metabolic tracking : Quantifying drug distribution in animal models using liquid scintillation counting .
  • Stability assays : Monitoring degradation pathways in liver microsomes via radiometric detection .

Properties

IUPAC Name

3-aminobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVKCHIPRSQDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059161
Record name Benzenesulfonamide, 3-amino-
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Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98-18-0
Record name 3-Aminobenzenesulfonamide
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Record name 3-AMINOBENZENESULFONAMIDE
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Synthesis routes and methods I

Procedure details

A solution of 1.5 g (7.42 mmol) of 3-nitrobenzenesulfonamide in 50 ml of EtOH containing 150 mg of 10% palladium on carbon was placed on a Parr hydrogenator under H2 for 1 h. The reaction was filtered through a pad of celite washing with EtOH, and the filtrate was concentrated in vacuo to give 1.28 g (100%) of 3-aminobenzenesulfonamide which was used immediately in the next reaction. The title compound was prepared as in example 21 from 3-aminobenzenesulfonamide using intermediate C. Recrystallization from MeOH/Et2O provided 1.46 g (67%) of title compound as an off-white solid: mp 240°-242° C.; 1H NMR (D2O, 300 MHz) δ 7.86 (d, 1 H, J=8.1 Hz), 7.75 (s, 1 H), 7.63 (t, 1 H, J=8.1 Hz), 7.51 (d, 1 H, J=8.1 Hz), 2.30 (s, 3 H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

By using (a) 2-nitrobenzenesulfonyl chloride, (b) 3-nitrobenzenesulfonyl chloride instead of 4-nitrobenzenesulfonyl chloride in the above (A), (a') 2-aminobenzenesulfonamide (m.p. 184° C.-186° C.), (b') 3-aminobenzenesulfonamide (m.p. 139° C. -140° C.) were obtained respectively.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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